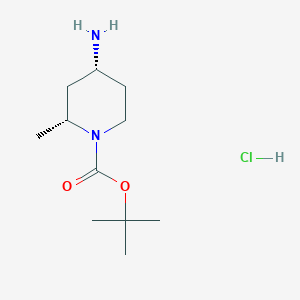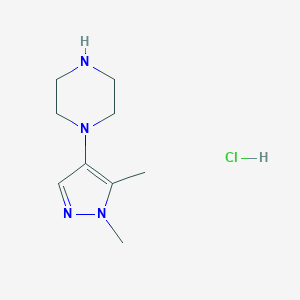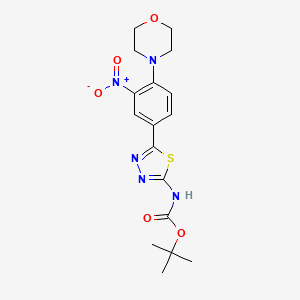
cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-tert-Butil 4-amino-2-metilpiperidina-1-carboxilato clorhidrato es un compuesto químico con la fórmula molecular C11H22N2O2. Es comúnmente utilizado en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades y reactividad únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de cis-tert-Butil 4-amino-2-metilpiperidina-1-carboxilato clorhidrato generalmente involucra la reacción de tert-butil 4-amino-2-metilpiperidina-1-carboxilato con ácido clorhídrico. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye el uso de reactivos de alta pureza y técnicas avanzadas de purificación para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
cis-tert-Butil 4-amino-2-metilpiperidina-1-carboxilato clorhidrato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Puede reducirse para formar aminas y otros productos reducidos.
Sustitución: El compuesto puede experimentar reacciones de sustitución con varios reactivos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo generalmente bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de piperidina, que se utilizan en la síntesis de productos farmacéuticos y otros compuestos químicos .
Aplicaciones Científicas De Investigación
cis-tert-Butil 4-amino-2-metilpiperidina-1-carboxilato clorhidrato se utiliza ampliamente en la investigación científica debido a su versatilidad y reactividad. Algunas de sus aplicaciones incluyen:
Química: Utilizado como reactivo en la síntesis de moléculas orgánicas complejas.
Biología: Empleado en el estudio de vías bioquímicas y reacciones enzimáticas.
Medicina: Utilizado en el desarrollo de compuestos farmacéuticos y descubrimiento de fármacos.
Industria: Aplicado en la producción de varios productos químicos e intermediarios.
Mecanismo De Acción
El mecanismo de acción de cis-tert-Butil 4-amino-2-metilpiperidina-1-carboxilato clorhidrato involucra su interacción con objetivos moleculares y vías específicas. El compuesto ejerce sus efectos al unirse a moléculas diana y modular su actividad. Esto puede conducir a cambios en las vías bioquímicas y las respuestas fisiológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares a cis-tert-Butil 4-amino-2-metilpiperidina-1-carboxilato clorhidrato incluyen:
- tert-Butil cis-4-amino-2-metilpiperidina-1-carboxilato
- tert-Butil (2S,4S)-4-amino-2-metil-1-piperidinecarboxilato
Unicidad
cis-tert-Butil 4-amino-2-metilpiperidina-1-carboxilato clorhidrato es único debido a su estructura molecular específica, que le confiere una reactividad y propiedades distintas. Esto lo hace particularmente valioso en diversas aplicaciones químicas y farmacéuticas .
Propiedades
Fórmula molecular |
C11H23ClN2O2 |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |
Clave InChI |
ZBWBFOOJHFNICW-VTLYIQCISA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl |
SMILES canónico |
CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783275.png)



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)



![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)



